molecular formula C12H11NO2 B3213119 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester CAS No. 111168-53-7

2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Cat. No.: B3213119
CAS No.: 111168-53-7
M. Wt: 201.22 g/mol
InChI Key: VGUYJFPHWVNEQV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Indole-Derived Scaffolds in Chemical Research

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in chemical research. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. researchgate.net Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. acs.orgsigmaaldrich.comdntb.gov.ua This wide-ranging bioactivity is attributed to the indole nucleus's ability to mimic the structure of various endogenous molecules and interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. dntb.gov.ua

Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-cancer vinca (B1221190) alkaloids (vinblastine and vincristine), and the neurotransmitter serotonin. researchgate.netacs.org The versatility of the indole core allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics. This inherent adaptability has solidified the indole scaffold as a cornerstone in the design and synthesis of novel bioactive compounds and functional materials. rsc.org

Significance of Indole-Substituted Acrylic Esters in Synthetic and Mechanistic Studies

Indole-substituted acrylic esters represent a significant class of compounds that bridge the biologically active indole nucleus with the synthetically versatile acrylic ester moiety. These compounds serve as valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. The electron-withdrawing nature of the acrylate (B77674) group, combined with the electron-rich indole ring, creates a unique electronic environment that influences the reactivity of the molecule.

In synthetic studies, indole-substituted acrylic esters are often employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. Their double bond can participate in cycloaddition reactions, Michael additions, and other transformations, allowing for the introduction of diverse functional groups. Furthermore, the ester functionality can be readily hydrolyzed, reduced, or converted into other functional groups, enhancing the synthetic utility of these compounds. Recent research has highlighted the synthesis of α-indolylacrylate derivatives as potential anticancer agents, indicating the therapeutic promise of this class of molecules. nih.gov

From a mechanistic standpoint, these compounds are of interest for studying the electronic effects of the indole ring on the reactivity of the acrylate system. The position of the acrylate substituent on the indole ring (e.g., at the 2, 3, or 5-position) significantly impacts the electronic properties of the double bond, thereby influencing reaction rates and pathways.

Research Rationale and Scope for 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

While extensive research has been conducted on indole-3-acrylic acid and its esters, the 5-substituted isomer, this compound, has been the subject of more targeted investigations. The rationale for studying this specific isomer often stems from a desire to understand the structure-activity relationships of indole derivatives. By systematically modifying the substitution pattern on the indole ring, researchers can probe the specific interactions of different parts of the molecule with biological targets.

A key rationale for investigating compounds with substitution at the indole-5-position is exemplified by the design of inhibitors for enzymes such as cytosolic phospholipase A2α (cPLA2α). nih.gov In such studies, the 5-position serves as an anchor point for a side chain, which is crucial for the compound's inhibitory activity. nih.gov The acrylic ester moiety at this position can act as a versatile handle for further chemical modifications or as a key pharmacophoric element.

The scope of research on this compound and its derivatives, therefore, primarily lies in the field of medicinal chemistry, with a focus on developing novel therapeutic agents. The investigation typically involves the synthesis of a library of related compounds with variations in the substituents on the indole nitrogen and other positions of the indole ring to optimize biological activity.

Overview of Research Objectives and Methodological Approaches

The primary research objective for investigating this compound is to synthesize and evaluate its potential as a biologically active compound, often as part of a larger library of indole derivatives. A central goal is to establish a clear structure-activity relationship (SAR) to guide the design of more potent and selective molecules. nih.gov

The methodological approach to studying this compound typically involves a multi-step organic synthesis. This often begins with a suitably substituted indole precursor, followed by the introduction of the propenoic acid methyl ester side chain at the 5-position. Common synthetic methods for creating the acrylate moiety include the Wittig or Horner-Wadsworth-Emmons reactions.

Once synthesized, the compound undergoes rigorous characterization to confirm its structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed. For a definitive structural elucidation, single-crystal X-ray diffraction may be performed on the compound or a suitable crystalline derivative. The biological evaluation of the compound would then be carried out using in vitro and potentially in vivo assays relevant to the therapeutic target of interest.

Due to the limited publicly available research specifically on this compound, detailed research findings are often inferred from studies on closely related isomers. For instance, the crystal structure of (E)-Methyl 3-(1H-indol-2-yl)acrylate and (E)-Methyl 3-(1H-indol-3-yl)acrylate provides valuable insights into the expected molecular geometry and crystal packing of the 5-yl isomer. nih.gov

Below are interactive data tables summarizing key identifiers for the target compound and crystallographic data for a related isomer.

Chemical Identifiers for this compound

IdentifierValue
CAS Number111168-53-7
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
InChI KeyInformation not readily available
SMILESCOC(=O)C=Cc1cc2c(cc1)NC=C2

Crystallographic Data for (E)-Methyl 3-(1H-indol-3-yl)acrylate (a related isomer)

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)5.884(3)
b (Å)7.923(5)
c (Å)21.898(13)
β (°)93.54(3)
Volume (ų)1018.9(10)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(1H-indol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-11-10(8-9)6-7-13-11/h2-8,13H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYJFPHWVNEQV-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Pathways for 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Retrosynthetic Analysis of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by disconnecting key bonds to reveal simpler precursor molecules. For this compound, two primary disconnections are most logical.

The first and most common disconnection is at the C=C double bond of the propenoate linker. This suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, as the final key step. wikipedia.orgorganic-chemistry.org This disconnection leads to two precursor fragments: an indole-5-carbaldehyde and a phosphorus ylide or phosphonate (B1237965) ester bearing the methyl acrylate (B77674) functionality.

A second strategic disconnection can be made at the C-C single bond between the indole (B1671886) ring's C5-position and the acrylate side chain. This approach points towards a transition metal-catalyzed cross-coupling reaction, most notably the Heck reaction. organic-chemistry.orgwikipedia.org This pathway requires a 5-functionalized indole (e.g., 5-haloindole) and methyl acrylate as the coupling partners.

Classical and Modern Synthetic Routes to Indole-5-yl Acrylates

The synthesis of the target molecule is critically dependent on the availability of a suitably functionalized indole precursor at the 5-position.

Indole-5-carbaldehyde : This key precursor for olefination routes is a versatile compound in organic synthesis. cymitquimica.comchemimpex.com It can be prepared from indole itself through formylation reactions. One common method involves the use of ethyl formate (B1220265) and zinc chloride. chemicalbook.com Another established route is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group onto the indole ring, although this often favors the C3-position. Selective C5-formylation can be achieved by protecting the indole nitrogen and carefully controlling reaction conditions.

5-Haloindoles : For cross-coupling strategies, 5-haloindoles such as 5-bromoindole (B119039) or 5-iodoindole (B102021) are essential. Direct halogenation of the indole ring can be challenging due to selectivity issues. However, regioselective methods have been developed. For instance, direct iodination of some indole derivatives at the C5-position can be achieved under specific conditions. rsc.org Alternatively, these precursors can be built from appropriately substituted anilines via established indole ring-forming reactions like the Fischer or Reissert indole synthesis. rsc.org

Once the C5-functionalized indole is secured, the acrylate side chain can be introduced.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a highly reliable method for forming alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgconicet.gov.ar In this approach, indole-5-carbaldehyde is treated with a phosphonate ester, such as methyl (diethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH, NaOMe). The reaction proceeds via a phosphonate-stabilized carbanion that adds to the aldehyde, ultimately yielding the desired methyl 3-(1H-indol-5-yl)acrylate. organic-chemistry.org A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.org

Wittig Reaction : The classical Wittig reaction, using a phosphonium (B103445) ylide like (methoxycarbonylmethylene)triphenylphosphorane, can also be employed to convert indole-5-carbaldehyde into the target acrylate. researchgate.netnih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. For stabilized ylides, such as the one required here, the (E)-alkene is typically the major product.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful and atom-economical alternatives for constructing the target molecule, often with high selectivity and under milder conditions. rsc.org

The Heck Reaction : The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for forming C-C bonds. organic-chemistry.orgwikipedia.org It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org To synthesize the target compound, a 5-haloindole (typically 5-iodo- or 5-bromoindole) is reacted with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N, Na₂CO₃). researchgate.netnih.gov The reaction generally exhibits high stereoselectivity, yielding the trans-(E)-alkene product. Various phosphine (B1218219) ligands or N-heterocyclic carbenes can be used to stabilize and activate the palladium catalyst, enhancing its efficiency and turnover number. organic-chemistry.orgnih.gov

EntryAryl HalideCatalystBaseSolventTemp (°C)Yield (%)
15-IodoindolePd(OAc)₂Et₃NDMF100High
25-BromoindolePdCl₂/PPh₃Na₂CO₃NMP120Moderate-High
35-IodoindolePd(PPh₃)₄K₂CO₃Acetonitrile (B52724)80High

Direct C-H Alkenylation : More advanced strategies involve the direct functionalization of the indole C5-H bond, avoiding the need for pre-halogenated substrates. While C2 and C3 functionalizations of indoles are more common due to the inherent reactivity of the pyrrole (B145914) ring, methods for C5 functionalization are emerging. rsc.orgresearchgate.net These reactions are typically mediated by transition metals like palladium, rhodium, or ruthenium, often requiring a directing group on the indole nitrogen to achieve regioselectivity at the C5 position of the benzene (B151609) moiety. elsevierpure.comacs.org Gold-catalyzed methods have also been reported for C5-alkylation of indoline (B122111) precursors, which can then be aromatized to the functionalized indole. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. oup.comacs.org While direct organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of chiral indole derivatives. acs.orgrsc.orgnih.gov For instance, asymmetric variations of reactions that form the indole core or functionalize the acrylate moiety could be envisioned. The development of organocatalytic methods for the direct, enantioselective construction of such indole-based heterocycles is an active area of research. acs.orgnih.gov

Biocatalytic Pathways for Structural Elaboration

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the structural elaboration of indole derivatives. nih.gov The use of enzymes provides high selectivity under mild reaction conditions, minimizing the formation of byproducts and the need for protecting groups. polimi.it

Recent research has demonstrated the utility of various enzyme classes in modifying the indole core and its side chains. For instance, a three-enzyme coupled biotransformation system has been developed to access diverse indole-containing acyloin derivatives. This system utilizes an engineered tryptophan synthase β-subunit, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme, which could be adapted to generate precursors for this compound. nih.gov The initial enzymes work to produce structurally diverse indole-3-pyruvate derivatives, which can then be acted upon by the ThDP-dependent enzyme. nih.gov

Furthermore, monooxygenase systems, including flavin-dependent monooxygenases and diiron monooxygenases, have been employed for the enzymatic synthesis of novel indigoid compounds from various indole derivatives. researchgate.net These enzymes catalyze hydroxylation reactions on the indole ring, offering a pathway to functionalized analogues. Lipases, such as Candida antarctica Lipase B (CALB), are well-established biocatalysts for esterification and transesterification reactions. mdpi.comnih.gov They can be used in the final step to efficiently and selectively convert the carboxylic acid group to its corresponding methyl ester in a solvent-free medium, a key step in forming the target compound. mdpi.comnih.gov

Table 1: Potential Biocatalytic Transformations for Indole Derivatives

Enzyme Class Substrate Type Transformation Potential Product
Tryptophan Synthase Variants Substituted Indoles Synthesis of Indole-3-pyruvates Precursors for acrylic acid side chain
Monooxygenases (e.g., P450) Indole Ring Regio- and stereoselective hydroxylation Hydroxylated indole derivatives
Hydratases Indole Acrylic Acids Addition of water to double bond Hydroxylated side-chain derivatives
Lipases (e.g., Novozym® 435) Indole-3-acrylic acid Esterification with methanol (B129727) This compound

Green Chemistry Principles in the Synthesis of this compound

The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. researchgate.netfirp-ula.orgnih.gov These principles are directly applicable to the production of this compound.

Key green strategies include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netopenmedicinalchemistryjournal.com The choice of solvent is another critical factor. Water, ionic liquids, and supercritical fluids are explored as greener alternatives to volatile organic compounds. openmedicinalchemistryjournal.comdokumen.pub Catalyst-free and solvent-free reaction conditions represent an ideal scenario, minimizing both catalyst-related costs and solvent waste. openmedicinalchemistryjournal.com

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing the construction of complex molecules like indole derivatives in a single step from simple precursors. researchgate.net This approach enhances atom economy and reduces the number of purification steps required. For instance, a one-pot, three-component reaction in water under catalyst-free conditions has been successfully used to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives, showcasing a sustainable pathway that could be adapted for the target molecule. rsc.org Photocatalysis is also emerging as a versatile and environmentally friendly strategy for synthesizing nitrogen heterocycles, offering a pathway that proceeds under mild conditions without toxic reagents. mdpi.com

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Waste Prevention Utilizing one-pot or multicomponent reactions to reduce intermediate isolation and purification steps. researchgate.net
Atom Economy Designing syntheses, such as cycloaddition reactions, that maximize the incorporation of all materials into the final product. mdpi.com
Less Hazardous Synthesis Replacing toxic reagents and solvents with benign alternatives like water or employing catalyst-free systems. researchgate.netrsc.org
Energy Efficiency Employing microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption. openmedicinalchemistryjournal.commdpi.com
Use of Renewable Feedstocks Investigating biocatalytic routes that can utilize renewable starting materials derived from biomass. dokumen.pub
Catalysis Using recyclable biocatalysts or nanocatalysts to improve efficiency and reduce waste. nih.govopenmedicinalchemistryjournal.com

High-Throughput Synthesis and Combinatorial Libraries of Related Structures

High-throughput synthesis and the creation of combinatorial libraries are essential tools for accelerating the discovery of novel compounds with desired biological activities. nih.gov These techniques enable the rapid synthesis and screening of thousands of structural analogues, significantly speeding up the drug discovery process. nih.gov

For structures related to this compound, a combinatorial library can be designed by systematically varying substituents at different positions of the indole ring and the acrylic acid side chain. Automated, nano-scale synthesis platforms allow for the execution of a large number of reactions in parallel, using minimal amounts of reagents and solvents. nih.gov This miniaturization not only reduces waste but also allows for the use of precious or complex starting materials. nih.gov

A typical approach involves a core scaffold, such as the indole-5-yl-propenoic acid methyl ester, and a diverse set of building blocks that can be introduced at specific positions. For example, a positional scanning library could be created where one position is fixed with a specific functional group while all other positions are varied, allowing for the deconvolution of structure-activity relationships. nih.gov While the reduced scale may limit full analytical characterization (e.g., relying on mass spectrometry instead of NMR), this trade-off is often acceptable for initial screening purposes, with promising "hits" being resynthesized on a larger scale for full validation. nih.gov

Table 3: Illustrative Combinatorial Library for Analogues of this compound

Scaffold Position R1 (Indole N-H) R2 (Indole C2) R3 (Ester Group)
Variation 1 -H -H -CH₃
Variation 2 -CH₃ -CH₃ -CH₂CH₃
Variation 3 -CH₂Ph -Cl -CH(CH₃)₂
Variation 4 -SO₂Ph -Br -Cyclopropyl
Variation 5 -Ac -F -tert-Butyl

Advanced Spectroscopic and Crystallographic Elucidation of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization and Molecular Interactions

Should experimental data for "2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester" become publicly available, the requested detailed analysis could be performed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence for Electronic Transitions

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The primary chromophore in this compound is the indole (B1671886) ring, which exhibits strong absorption in the ultraviolet region. researchgate.net The electronic transitions are typically of the π → π* type, arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The acrylate (B77674) moiety, while also a chromophore, has its main absorption at shorter wavelengths.

When conjugated with the indole ring, the acrylate group extends the π-system, leading to a bathochromic (red) shift in the absorption maximum. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in the extended conjugated system. The intensity of the absorption is also expected to be high, characteristic of an allowed π → π* transition. Indole and its derivatives are known to be fluorescent, and this property is expected to be retained in the target molecule. mdpi.comnih.gov

Table 2: Predicted Electronic Transition Data

Spectroscopic TechniquePredicted λmax (nm)Type of Transition
UV-Vis Absorption~280-320π → π
Fluorescence Emission~340-400π → π

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is anticipated for this compound. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a red shift in the absorption and emission spectra. Conversely, in nonpolar solvents, a blue shift may be observed.

Thermochromism, a change in color with temperature, is less commonly observed for simple organic molecules in solution but can occur in the solid state due to changes in crystal packing or molecular conformation at different temperatures. Such changes would affect the intermolecular interactions and, consequently, the electronic transition energies.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure has been reported for the 5-yl isomer, the crystallographic data for the closely related (E)-Methyl 3-(1H-indol-3-yl)acrylate provides a robust model for predicting its solid-state behavior. nih.govnih.govnih.gov

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor and is likely to form hydrogen bonds with the carbonyl oxygen of the ester group of an adjacent molecule. This N-H···O interaction would be a primary driver in the crystal packing, leading to the formation of chains or ribbons of molecules. researchgate.netnih.gov

Pi-Stacking: The planar indole rings are expected to engage in π-π stacking interactions. nih.gov These interactions, arising from the overlap of π-orbitals of adjacent rings, contribute significantly to the stability of the crystal lattice. The geometry of the stacking can vary, from parallel-displaced to T-shaped arrangements.

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal structure. These involve the hydrogen atoms of the aromatic ring and the methyl group interacting with the oxygen atoms and the π-system of neighboring molecules.

Based on the structure of the 3-yl isomer, a layered structure can be anticipated, where molecules are linked by hydrogen bonds within a layer, and these layers are held together by van der Waals forces and π-π stacking interactions.

Table 3: Crystallographic Data for the Analogous (E)-Methyl 3-(1H-indol-3-yl)acrylate nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.884(3)
b (Å)7.923(5)
c (Å)21.898(13)
β (°)93.54(3)
V (ų)1018.9(10)
Z4

Table 4: Key Intermolecular Interactions in the Crystal Structure of (E)-Methyl 3-(1H-indol-3-yl)acrylate nih.gov

Interaction TypeDonor-AcceptorDistance (Å)
N-H···πN-H ··· Centroid of Indole Ring-
C-H···OC-H ··· O=C-

Note: Specific distances for the 3-yl isomer can be found in the cited crystallographic information file.

Polymorphism and Solid-State Conformational Flexibility

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific studies on the polymorphism or solid-state conformational flexibility of this compound. Consequently, there is no reported experimental data, such as single-crystal X-ray diffraction, solid-state NMR, or vibrational spectroscopy (IR/Raman), that would describe different polymorphic forms or conformational isomers of this specific compound in the solid state.

Therefore, without experimental findings, a detailed analysis and discussion of the polymorphic behavior and conformational landscape of this compound cannot be provided at this time. Further research, including systematic crystallization screening under various conditions and subsequent analysis by advanced solid-state characterization techniques, would be required to elucidate these properties.

Computational Chemistry and Theoretical Modeling of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and potential energy surfaces, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.comnih.govnih.gov For 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester, DFT calculations can elucidate its electronic structure and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. mdpi.com A smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be calculated using DFT include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters help in predicting how this compound might interact with other molecules and its potential reaction sites. For instance, the analysis of the electrostatic potential surface can identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties Note: This table provides an example of the types of data generated from DFT calculations and does not represent actual calculated values for this compound.

ParameterSymbolTypical Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.2Energy of the outermost electron-donating orbital.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8Energy of the lowest electron-accepting orbital.
HOMO-LUMO Energy GapΔE4.4Indicates chemical reactivity and stability.
Ionization PotentialI6.2Energy required to remove an electron.
Electron AffinityA1.8Energy released upon gaining an electron.
Chemical Hardnessη2.2Resistance to deformation of electron cloud.
Electronegativityχ4.0Electron-attracting capability.
Electrophilicity Indexω3.64Global electrophilic nature of the molecule.

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.govnih.gov These methods are instrumental in mapping the energetic landscapes and determining the pathways of chemical reactions. For this compound, ab initio calculations can be used to:

Locate Transition States: Identify the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barriers for potential reactions, providing insight into reaction kinetics. researchgate.net

Map Potential Energy Surfaces (PES): Visualize the energy of the molecule as a function of its geometry, revealing the most stable conformations and the pathways for conformational changes or reactions.

By exploring the PES, researchers can understand the mechanisms of reactions involving the indole (B1671886) ring, the propenoic acid chain, or the methyl ester group. This is crucial for predicting reaction outcomes and designing synthetic routes.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations are powerful for static systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the influence of the environment. imrpress.com

This compound possesses flexible components, including the rotatable bonds in the propenoic acid methyl ester side chain. MD simulations can explore the vast conformational landscape of this molecule by simulating its movements over nanoseconds or longer. This analysis helps identify:

Low-Energy Conformers: The most stable and populated shapes of the molecule.

Conformational Transitions: The pathways and energy barriers for switching between different conformations.

Structural Flexibility: Quantifying the movement and flexibility of different parts of the molecule, such as the side chain relative to the rigid indole ring system.

The properties and behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box or by using implicit solvation models. These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent.

Influence on Conformation: How the solvent stabilizes certain molecular conformations over others.

Understanding solvent effects is critical for predicting the behavior of this compound in biological systems or in solution-phase chemical reactions.

Quantitative Structure-Property Relationship (QSPR) and Theoretical Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For indole derivatives, these studies are instrumental in designing new molecules with enhanced therapeutic potential.

A QSAR/QSPR study involves several key steps:

Data Set Collection: A series of indole derivatives with known biological activities (e.g., anticancer, antibacterial) or properties is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), topological, geometric, and hydrophobic descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested, often using techniques like cross-validation.

For indole-based compounds, SAR studies have revealed that substituents on the indole ring and the nature of the side chain significantly influence biological activity. For instance, in the context of anticancer activity, the electronic properties at specific carbon atoms of the indole nucleus have been shown to be critical. These models provide a theoretical framework for predicting the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Ligand-Based and Structure-Based Computational Design Principles

The design of novel analogs of this compound and other indole derivatives relies heavily on two complementary computational approaches: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the knowledge of molecules that are known to be active. Key LBDD methods include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. New molecules are then designed to fit this pharmacophore model.

QSAR: As described previously, QSAR models derived from a set of known active and inactive compounds can be used to predict the activity of novel designed structures.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or receptor is available, typically from X-ray crystallography or cryo-electron microscopy. This powerful approach allows for the rational design of ligands that can fit precisely into the target's binding site. The central technique in SBDD is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, enabling the analysis of interactions that stabilize the complex and the prediction of binding affinity. SBDD has been successfully applied to design indole derivatives targeting a wide range of proteins, including kinases and enzymes involved in HIV fusion.

Molecular Docking and Scoring for Hypothetical Receptor Binding

Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor). For this compound, docking studies can be performed against hypothetical receptors known to be modulated by indole derivatives, such as protein kinases (e.g., EGFR, BRAF), enzymes (e.g., E. coli FabH), or other proteins implicated in disease.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the indole derivative) and the receptor.

Docking Simulation: Using a docking algorithm to explore various possible conformations and orientations of the ligand within the receptor's binding pocket.

Scoring and Analysis: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor's amino acid residues.

These studies provide crucial insights into the potential mechanism of action and can guide the structural modification of the lead compound to improve its binding affinity and selectivity for a specific target.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Receptor

Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
-8.5Met793Hydrogen Bond (Indole N-H with backbone C=O)
Leu718Hydrophobic Interaction (Indole ring with alkyl chain)
Lys745Hydrogen Bond (Ester C=O with side-chain NH₃⁺)
Phe856Pi-Pi Stacking (Indole ring with phenyl ring)
Val726Hydrophobic Interaction (Acrylate moiety with alkyl chain)

Note: This table is a hypothetical representation of a docking simulation result, illustrating the types of data generated.

Chemical Reactivity and Derivatization Chemistry of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Reactions Involving the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the acrylic ester at the 5-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution at Reactive Indole Positions

The indole ring typically undergoes electrophilic substitution at the C3 position due to the stability of the resulting intermediate. However, if the C3 position is substituted, electrophilic attack may occur at other positions, such as C2, C4, C6, or C7, depending on the directing effects of existing substituents and the reaction conditions. Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack and Mannich reactions.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com It utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring. ijpcbs.comchemistrysteps.com For indole derivatives, this reaction generally proceeds at the C3 position.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. uobaghdad.edu.iquobaghdad.edu.iq Indoles readily undergo the Mannich reaction, usually at the C3-position, to yield gramine (B1672134) analogs. chemtube3d.com These products are valuable synthetic intermediates.

ReactionReagentsTypical Position of Substitution on IndoleProduct Type
Vilsmeier-HaackPOCl₃, DMFC3Formylated Indole
MannichFormaldehyde, Secondary Amine (e.g., Dimethylamine)C3Gramine Analog (Aminomethylated Indole)

N-Functionalization and its Impact on Electronic Properties

The nitrogen atom of the indole ring can be functionalized through various reactions, such as alkylation and acylation. These modifications can significantly alter the electronic properties of the indole ring, influencing its reactivity in subsequent transformations. N-functionalization can also serve to protect the indole nitrogen during other synthetic steps.

N-alkylation of indoles can be achieved using alkyl halides in the presence of a base. The choice of base and solvent system is crucial to prevent competing C-alkylation or hydrolysis of the ester group.

N-acylation provides another route to modify the indole nitrogen. Acylating agents such as acid chlorides or anhydrides can be employed, often in the presence of a base, to introduce an acyl group. This modification generally decreases the electron-donating ability of the nitrogen atom, thus deactivating the indole ring towards electrophilic attack.

Reactivity of the Acrylic Ester Moiety

The acrylic ester moiety in 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is an α,β-unsaturated carbonyl system, which makes it susceptible to nucleophilic attack at the β-carbon (Michael addition) and participation in cycloaddition reactions. The ester group itself can also undergo hydrolysis and transesterification.

Michael Addition Reactions and Conjugate Additions

The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond of the acrylate (B77674), making the β-carbon electrophilic and prone to attack by a wide range of nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. researchgate.net

Michael Addition of Amines: Primary and secondary amines are common nucleophiles in Michael additions to acrylates. researchgate.net These reactions are often catalyzed by bases. Microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylates, leading to decreased reaction times and increased yields. ijpcbs.com

Michael Addition of Thiols: Thiols are also effective nucleophiles for conjugate addition to acrylates, a reaction often referred to as thiol-Michael addition. researchgate.netrsc.org This reaction can be catalyzed by both bases and nucleophiles like amines and phosphines. researchgate.netsemanticscholar.org The choice of catalyst can influence the reaction mechanism and efficiency. rsc.org

NucleophileCatalyst/ConditionsProduct Type
AminesBase catalysis, Microwave irradiationβ-Amino ester
ThiolsBase or Nucleophilic catalysis (e.g., amines, phosphines)β-Thioether ester

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the acrylic ester moiety makes it a good dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com In a typical Diels-Alder reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. researchgate.net The stereochemistry and regiochemistry of the reaction are influenced by the electronic nature and steric hindrance of both the diene and the dienophile. Lewis acids can be used to catalyze Diels-Alder reactions involving α,β-unsaturated carbonyl compounds by coordinating to the carbonyl oxygen, thereby lowering the energy of the dienophile's LUMO. mdpi.com

Ester Hydrolysis and Transesterification Pathways

The methyl ester group can be converted to other functional groups through hydrolysis or transesterification.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method. Additionally, enzymatic hydrolysis using esterases can be employed for selective ester cleavage under mild conditions.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of a catalyst. researchgate.netmdpi.com A variety of catalysts can be used, including acids, bases, and organometallic compounds. lookchem.com For instance, lithium catalysts have been used for the transesterification of methyl methacrylate (B99206). google.com The reaction is typically driven to completion by removing the methanol (B129727) byproduct.

ReactionReagents/CatalystProduct
Ester Hydrolysis (Base-catalyzed)Base (e.g., NaOH, KOH) in aqueous mediaCarboxylic acid
Ester Hydrolysis (Acid-catalyzed)Acid (e.g., H₂SO₄) in aqueous mediaCarboxylic acid
Ester Hydrolysis (Enzymatic)Esterase/LipaseCarboxylic acid
TransesterificationAlcohol, Catalyst (e.g., Acid, Base, Organometallic compound)New Ester

Synthetic Transformations Leading to Analogues and Libraries

The structural backbone of methyl 3-(1H-indol-5-yl)acrylate serves as a versatile template for the synthesis of a wide array of derivatives. Strategic modifications can be introduced at the indole nucleus and the acrylic side chain to modulate the compound's physicochemical and biological properties.

The indole core offers multiple positions for functionalization, with the N1-position being a primary site for diversification due to the acidity of the N-H proton.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily functionalized through N-alkylation or N-arylation reactions. While specific examples for the title compound are not extensively documented, analogous reactions on similar indole derivatives are well-established. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. Copper-catalyzed N-arylation, known as the Ullmann condensation, can be employed to introduce aryl or heteroaryl substituents. A study on methyl 1H-indole-3-carboxylate derivatives demonstrated efficient N-alkylation and N-arylation using a CuI-K3PO4-DMF system figshare.com. These methods are, in principle, applicable to methyl 3-(1H-indol-5-yl)acrylate to generate a library of N-substituted analogues.

C-H Functionalization: Direct functionalization of the C-H bonds of the indole ring is a powerful tool for late-stage diversification. Palladium-catalyzed C-H activation has been utilized for the alkenylation and arylation of various indole derivatives. While the inherent reactivity of the indole nucleus often favors functionalization at the C2 or C3 positions, regioselective methods for other positions are being developed. These strategies could potentially be adapted to introduce substituents at the C2, C4, C6, or C7 positions of the title compound.

Table 1: Potential Diversification Reactions at the Indole Nucleus

Reaction TypeReagents and Conditions (Illustrative Examples)Potential Products
N-AlkylationAlkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)N-Alkyl-3-(1H-indol-5-yl)acrylate derivatives
N-ArylationAryl halide, CuI, Base (e.g., K3PO4), Ligand (e.g., L-proline), Solvent (e.g., DMF)N-Aryl-3-(1H-indol-5-yl)acrylate derivatives
C-H AlkenylationAlkene, Pd(OAc)2, Oxidant (e.g., benzoquinone), Solvent (e.g., DMF)C-Alkenyl-3-(1H-indol-5-yl)acrylate derivatives

Modifications of the Acrylic Chain and Ester Group

The acrylic moiety provides further opportunities for structural modification, including reactions at the double bond and transformation of the ester group.

Reactions of the α,β-Unsaturated System: The conjugated double bond in the acrylate chain is susceptible to various addition reactions.

Michael Addition: The electron-deficient nature of the double bond makes it an excellent Michael acceptor. Nucleophiles such as amines, thiols, and carbanions can add to the β-position. For instance, the Michael addition of amines would lead to the corresponding β-amino acid derivatives.

Reduction: The double bond can be selectively reduced to the corresponding saturated propanoate derivative using catalytic hydrogenation (e.g., H2/Pd-C) or other reducing agents.

Cycloaddition Reactions: The alkene can participate in cycloaddition reactions. For example, [2+2] photocycloadditions can lead to the formation of cyclobutane (B1203170) derivatives, while Diels-Alder reactions with suitable dienes could construct more complex cyclic systems. The indole nucleus itself can also act as a dienophile or diene in certain cycloaddition reactions, leading to diverse heterocyclic frameworks dntb.gov.uanih.govresearchgate.netnih.gov.

Transformations of the Ester Group: The methyl ester can be readily converted into other functional groups.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-Propenoic acid, 3-(1H-indol-5-yl)-. This carboxylic acid can then be coupled with various amines or alcohols to form a library of amides or different esters.

Amination/Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides. Alternatively, conversion to the acyl chloride followed by reaction with an amine is a common strategy.

Reduction: The ester can be reduced to the corresponding allylic alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Table 2: Potential Modifications of the Acrylic Chain and Ester Group

Reaction TypeReagents and Conditions (Illustrative Examples)Potential Products
Michael AdditionNucleophile (e.g., R2NH, RSH), Base, Solventβ-Substituted-3-(1H-indol-5-yl)propanoate derivatives
Catalytic HydrogenationH2, Pd/C, Solvent (e.g., EtOH, EtOAc)Methyl 3-(1H-indol-5-yl)propanoate
Ester HydrolysisNaOH or HCl (aq), Heat3-(1H-indol-5-yl)propenoic acid
Amidation (from acid)Amine, Coupling agent (e.g., EDC, HATU), Base, Solvent3-(1H-indol-5-yl)propenamide derivatives
Ester ReductionLiAlH4, THF(E)-3-(1H-indol-5-yl)prop-2-en-1-ol

Mechanistic Studies of Specific Reactions

Quantitative kinetic and thermodynamic data for reactions of the title compound are scarce. In general, the rates of reaction will be influenced by factors such as the nature of the reactants, catalyst, solvent, and temperature.

For the synthesis of such indole acrylates via the Heck reaction , the reaction kinetics are complex and depend on the specific palladium catalyst, ligands, base, and substrates used. The rate-determining step can vary depending on the catalytic cycle, but often involves the oxidative addition of the aryl halide to the Pd(0) complex or the migratory insertion of the alkene.

In N-functionalization reactions , the rate is influenced by the acidity of the indole N-H proton and the electrophilicity of the alkylating or arylating agent. Electron-withdrawing groups on the indole ring would be expected to increase the N-H acidity and potentially accelerate deprotonation, while the steric hindrance of both the indole and the electrophile can significantly impact reaction rates.

Catalysis plays a pivotal role in the synthesis and functionalization of this compound, particularly in achieving high yields and regioselectivity.

Palladium Catalysis in Synthesis: The Heck reaction is a cornerstone for the synthesis of the title compound from a 5-haloindole and methyl acrylate. The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Ligands such as phosphines (e.g., triphenylphosphine, BINAP) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium species and modulate its reactivity, leading to higher yields and selectivity. The catalyst system influences the rates of the elementary steps in the catalytic cycle: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Copper Catalysis in N-Arylation: In the Ullmann condensation for N-arylation of the indole, a copper catalyst is essential. The catalyst facilitates the coupling of the indole nitrogen with an aryl halide. The choice of the copper source (e.g., CuI, Cu2O) and ligands can significantly affect the reaction efficiency and substrate scope.

Lewis and Brønsted Acid Catalysis: Lewis acids can be employed to activate the acrylic double bond towards nucleophilic attack in Michael additions. Brønsted acids can catalyze the esterification of the corresponding carboxylic acid or the hydrolysis of the ester. In some cases, Lewis acids have been used to control the regioselectivity of functionalization on the indole ring.

Biomolecular Interactions and Mechanistic Biochemistry of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester Molecular Level Focus

Enzymatic Transformations and Biocatalysis involving 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

The study of how enzymes can create or change "this compound" is a key area of research. This includes using enzymes for synthesis (biocatalysis) and understanding how the body's enzymes might break it down (metabolism).

Enzyme-Mediated Synthesis or Modification of the Compound

While specific research on the direct enzymatic synthesis of "this compound" is not extensively documented, the principles of biocatalysis suggest that enzymes could be used for its production. Biocatalysis is the use of enzymes to speed up chemical reactions. For making molecules like this one, enzymes such as lipases and esterases are often used because they can create the ester part of the molecule.

For instance, a general enzymatic approach could involve the esterification of "3-(1H-indol-5-yl)-2-propenoic acid" with methanol (B129727), catalyzed by a lipase. This method is considered a "green chemistry" approach because it happens under mild conditions and is very specific, which means it produces fewer unwanted byproducts.

Another possibility is the use of enzymes in whole microbial cells. This has been shown to be effective for producing other acrylic acid esters. google.com In such a system, a microorganism that has been genetically engineered to produce the right enzymes could convert a simple starting material into the desired compound.

Table 1: Potential Enzymes for Biocatalytic Synthesis

Enzyme ClassPotential ReactionSubstrates
LipaseEsterification3-(1H-indol-5-yl)-2-propenoic acid, Methanol
EsteraseEsterification3-(1H-indol-5-yl)-2-propenoic acid, Methanol
Acyl-CoA HydrolaseHydrolysis of an acyl-CoA precursorAcrylyl-CoA derivative of indole (B1671886)

In Vitro Metabolic Transformations by Isolated Enzyme Systems

The metabolism of a compound refers to the chemical changes it undergoes in a living organism. In vitro studies, which are done in a lab setting, use isolated enzymes or cell fractions to predict how a compound might be metabolized in the body. For "this compound," the primary sites of metabolism would likely be the liver and intestines. researchgate.net

The main enzymes responsible for metabolizing foreign compounds are the cytochrome P450 (CYP) family of enzymes, which are found in liver microsomes. mdpi.com These enzymes typically add oxygen to the molecule, a process called hydroxylation. For this specific compound, hydroxylation could occur on the indole ring.

Another important metabolic reaction is the hydrolysis of the ester group by esterase enzymes, which would convert the compound into its corresponding carboxylic acid, "3-(1H-indol-5-yl)-2-propenoic acid". This acid could then be further metabolized.

Additionally, the indole ring itself can be a target for various enzymes. For example, indoleamine 2,3-dioxygenase (IDO1) is an enzyme that breaks open the indole ring. nih.gov

Table 2: Predicted Metabolic Reactions and Metabolites

Metabolic ReactionEnzyme SystemPotential Metabolite
HydroxylationCytochrome P450 (e.g., CYP1A2, CYP3A4)Hydroxylated indole ring derivatives
Ester HydrolysisEsterases3-(1H-indol-5-yl)-2-propenoic acid
Ring OpeningIndoleamine 2,3-dioxygenase (IDO1)N-formylkynurenine-like derivatives

Molecular Recognition and Binding Studies with Isolated Biomolecules

Understanding how "this compound" interacts with proteins and other biomolecules is crucial for determining its biological effects. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to study these interactions in detail.

Ligand-Protein/Receptor Binding Assays (e.g., SPR, ITC)

Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the heat changes that occur when a ligand and a protein bind. nih.govyoutube.com This provides a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry (how many ligand molecules bind to one protein molecule), and the changes in enthalpy and entropy. physchemres.orgfrontiersin.org

While there are no specific SPR or ITC studies published for "this compound," these techniques have been used to study the binding of other indole derivatives to their protein targets. For example, ITC has been used to identify small molecule inhibitors of MDM2, a protein involved in cancer. mdpi.com

Enzyme Inhibition Kinetics and Mechanistic Pathways

Enzyme inhibition is a key mechanism by which drugs and other molecules exert their effects. Kinetic studies can reveal how a compound inhibits an enzyme and can provide information about the type of inhibition (e.g., competitive, non-competitive, or mixed-type).

A related compound, indoleacrylic acid, has been shown to inhibit the enzyme tryptophan synthetase. nih.govnih.gov The inhibition was found to be partially competitive with respect to one of the enzyme's substrates, serine. This suggests that indoleacrylic acid binds to the active site of the enzyme and competes with the natural substrate.

Given the structural similarity, it is plausible that "this compound" could also act as an enzyme inhibitor. To determine this, a series of experiments would be needed to measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. The results would be analyzed using models such as the Michaelis-Menten equation and Lineweaver-Burk plots to determine the inhibition constant (Ki) and the mechanism of inhibition. semanticscholar.org

Table 3: Hypothetical Enzyme Inhibition Parameters

ParameterDescription
IC50 The concentration of the inhibitor that reduces enzyme activity by 50%.
Ki The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme.
Mechanism The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, mixed).

Structural Biology Insights into Interaction Mechanisms

Structural biology provides a three-dimensional view of how molecules interact at the atomic level. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of a protein-ligand complex.

Although no crystal structure of "this compound" bound to a protein is currently available, the structures of other indole derivatives in complex with their protein targets offer valuable insights.

For example, the crystal structure of human indoleamine 2,3-dioxygenase 1 (IDO1) in complex with indole ethanol (B145695) reveals that the indole ring stacks against the heme group in the active site. nih.gov The hydroxyl group of indole ethanol forms a hydrogen bond with a nearby amino acid residue. nih.gov

Similarly, the crystal structures of fructose-1,6-bisphosphatase in complex with indole inhibitors show that the indole scaffold fits into a hydrophobic pocket and forms hydrogen bonds with key amino acid residues. acs.org The indole NH group was found to be critical for binding. acs.org

Based on these examples, it can be predicted that the indole ring of "this compound" would likely engage in hydrophobic interactions and potentially hydrogen bonding via its NH group. The acrylate (B77674) tail could form additional interactions, such as hydrogen bonds or electrostatic interactions, with the protein.

Table 4: Potential Intermolecular Interactions

Type of InteractionDescription
Hydrogen Bonding Interaction between the indole NH group or the ester carbonyl oxygen and polar amino acid residues.
Hydrophobic Interactions Interaction of the indole ring with nonpolar amino acid residues.
π-π Stacking Interaction between the aromatic indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals Forces General attractive forces between the compound and the protein.

Co-crystallization of the Compound with Target Proteins

Co-crystallization is a powerful technique used to obtain a high-resolution, three-dimensional structure of a ligand bound to its protein target. This method provides definitive evidence of binding and reveals the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The process typically involves purifying the target protein and the compound, mixing them in a suitable buffer, and screening various crystallization conditions until diffraction-quality crystals are formed.

As of the current literature, there are no publicly available co-crystal structures of this compound with any specific protein target. However, the principles of co-crystallization are well-established for obtaining structural information on protein-ligand complexes. Should a direct protein target of this compound be identified, co-crystallization would be a critical next step in understanding their interaction at an atomic level. The general methodology for such an experiment is outlined in the table below.

StepDescriptionKey Considerations
1. Target Protein & Ligand Preparation The target protein is expressed and purified to homogeneity. The compound is synthesized or procured at high purity.Protein stability and solubility are crucial. The compound must be soluble in a buffer compatible with the protein.
2. Complex Formation The purified protein and the compound are mixed at a specific molar ratio.The ratio is often optimized to ensure saturation of the protein's binding sites without causing precipitation.
3. Crystallization Screening The protein-ligand complex solution is mixed with a variety of crystallization reagents (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.A wide range of conditions must be screened to find the optimal environment for crystal growth.
4. Crystal Optimization & Harvesting Conditions that yield initial microcrystals are further optimized to produce larger, single crystals suitable for X-ray diffraction. Crystals are then carefully harvested and cryo-protected.Gentle handling is necessary to avoid crystal damage. Cryo-protectants prevent ice formation during data collection.
5. X-ray Diffraction & Structure Determination The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein-ligand complex.High-resolution diffraction data is required to accurately model the ligand and its interactions with the protein.

Solution NMR for Ligand-Protein Interaction Mapping (e.g., Ligand-observed NMR)

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in a solution state, which closely mimics the physiological environment. Unlike crystallography, NMR does not require crystallization and can provide information on the dynamics of the interaction. Ligand-observed NMR methods are particularly useful for screening and characterizing the binding of small molecules to larger protein targets.

There are currently no specific solution NMR studies published that map the interaction of this compound with a protein target. However, various NMR techniques are available to elucidate such interactions. Techniques like Saturation Transfer Difference (STD) NMR, Water-LOGSY, and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are powerful tools for identifying binding and mapping the ligand's binding epitope.

Key Ligand-Observed NMR Techniques:

Saturation Transfer Difference (STD) NMR: This technique identifies which protons on the ligand are in close proximity to the protein surface. By irradiating the protein and observing the transfer of saturation to the bound ligand, a map of the binding interface from the ligand's perspective can be generated.

Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY): This method is used to detect weak ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein.

Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: This technique can provide kinetic and thermodynamic information about the binding event, particularly for interactions that are in intermediate exchange on the NMR timescale.

These methods are instrumental in the early stages of drug discovery for hit validation and understanding structure-activity relationships at the molecular level.

Exploration of Specific Biochemical Pathway Modulation (without in vivo outcomes)

The indole moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Based on the structure of this compound, its potential to modulate specific biochemical pathways, particularly through interaction with regulatory proteins and enzymes, is an area of significant interest.

Interaction with Regulatory Proteins (e.g., AhR, PXR)

Aryl Hydrocarbon Receptor (AhR):

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. The indole ring is a common feature in many endogenous and exogenous AhR ligands.

While direct studies on this compound are not available, research on the closely related compound, indoleacrylic acid, has demonstrated its ability to activate the AhR signaling pathway. nih.gov This activation leads to an increase in the expression of downstream targets like interleukin-22 (IL-22), which is involved in enhancing intestinal barrier function. nih.gov Given the structural similarity, it is plausible that the methyl ester derivative also interacts with and modulates AhR activity.

Pregnane X Receptor (PXR):

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances. Several indole-containing compounds have been identified as PXR agonists. The structural features of this compound, particularly the indole core, suggest its potential to bind to the ligand-binding domain of PXR and modulate its transcriptional activity. Further experimental validation is required to confirm this interaction and its functional consequences.

Role in Enzyme Regulation Beyond Inhibition (e.g., Allosteric Modulation)

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a modulator molecule to a site other than the active site, known as an allosteric site. wikipedia.orgwikipedia.org This binding event induces a conformational change in the enzyme, leading to either an increase (activation) or a decrease (inhibition) in its catalytic activity.

There is evidence to suggest that indole acrylic acid derivatives can act as allosteric modulators. A study on tryptophan synthase, a bienzyme complex, demonstrated that trans-3-indole-3'-acrylate, an isomer of the acid form of the title compound, can bind to the β-site of the enzyme. nih.gov This binding is allosterically regulated by the presence of ligands at the α-site, indicating a communication between the two distant sites mediated by the indole acrylate. nih.gov The binding of α-site ligands was found to increase the affinity of the β-site for trans-3-indole-3'-acrylate, showcasing a positive allosteric interaction. nih.gov This finding suggests that the indole acrylate scaffold can participate in the complex regulatory mechanisms of multi-subunit enzymes.

The potential for this compound to act as an allosteric modulator for other enzymes warrants further investigation. Its ability to bind to regulatory sites could lead to the fine-tuning of enzymatic activity in various biochemical pathways.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical challenge, such as purity assessment, reaction monitoring, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile and thermally sensitive compounds like methyl 3-(1H-indol-5-yl)acrylate. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and reproducibility. sielc.com

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) allows for the efficient separation of components with varying polarities. sielc.come3s-conferences.org Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the strong UV absorbance of the indole (B1671886) and acrylate (B77674) chromophores.

For reaction monitoring, HPLC can track the consumption of starting materials and the formation of the product over time. For purification, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates to isolate the compound of interest.

Table 1: Example of an HPLC Gradient Program for Reaction Monitoring

Time (minutes) % Water (0.1% Formic Acid) % Acetonitrile
0.0 90 10
20.0 10 90
25.0 10 90
25.1 90 10
30.0 90 10

Table 2: Representative HPLC Retention Times for a Synthesis Mixture

Compound Hypothetical Retention Time (minutes)
1H-indole-5-carbaldehyde (Starting Material) 4.5
Methyl acrylate (Starting Material) 6.2
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester (Product) 15.8
Indole-related impurity 12.3

The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The double bond in the proenoic acid chain is typically in the more stable E-configuration, but these (E/Z)-isomers are diastereomers, not enantiomers.

Therefore, chiral chromatography, a technique designed to separate enantiomers, is not applicable for assessing the purity of this specific compound. This technique is, however, crucial for other indole derivatives that do possess chirality, where separating enantiomers is vital as they can exhibit different biological activities. oup.comrsc.orgrsc.org For such chiral indole compounds, polysaccharide-based chiral stationary phases are often used in both HPLC and Supercritical Fluid Chromatography (SFC) to achieve enantiomeric separation. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jocpr.com While the target compound itself may have limited volatility due to the indole ring, GC-MS is highly effective for identifying volatile impurities from the synthesis process, such as residual solvents or starting materials.

For the analysis of less volatile compounds like acrylates, pyrolysis-GC-MS can be employed, where the sample is heated to a high temperature to induce thermal degradation into smaller, more volatile fragments that are characteristic of the original structure. nih.govjeol.com The separated components are identified by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for structural elucidation. researchgate.net

Table 3: Potential Volatile Impurities Detectable by GC-MS

Impurity Hypothetical Retention Time (minutes) Key Mass Fragments (m/z)
Methanol (B129727) (Solvent) 2.1 31, 29
Pyridine (Catalyst) 5.4 79, 52
Methyl acrylate (Reactant) 4.8 86, 55, 29

Advanced Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantification of compounds by measuring their absorption or emission of light. These techniques are often rapid, sensitive, and suitable for high-throughput analysis.

Quantitative UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of this compound in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The compound is expected to exhibit strong absorbance in the UV region due to its electronic structure, which includes the indole chromophore and the conjugated acrylate system. researchdata.edu.auresearchgate.net The first step in developing a quantitative assay is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across a range of UV and visible wavelengths. nist.govresearchgate.net A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. asianpubs.org

Table 4: Example of a Calibration Curve for UV-Vis Quantification

Concentration (µM) Absorbance at λmax (e.g., 285 nm)
1.0 0.095
2.5 0.240
5.0 0.475
7.5 0.710
10.0 0.950

The indole moiety is intrinsically fluorescent, a property that can be exploited in fluorescence-based assays to study molecular interactions. researchgate.netmdpi.com When the compound binds to a target molecule, such as a protein or nucleic acid, its local environment changes, which can lead to alterations in its fluorescence properties. nih.gov

These changes can manifest as a shift in the emission wavelength, an increase (enhancement) or decrease (quenching) in fluorescence intensity, or changes in fluorescence polarization. researchgate.net By titrating the compound with a binding partner and monitoring the fluorescence signal, one can determine binding affinities (e.g., dissociation constant, Kd) and study the kinetics of the interaction. nih.govfrontiersin.org This label-free approach is a powerful tool for screening and characterizing the interactions of the compound in biological systems.

Table 5: Hypothetical Fluorescence Quenching Data for a Protein Binding Assay

Protein Concentration (µM) Fluorescence Intensity (Arbitrary Units)
0 980
2 850
5 675
10 450
20 230

Electrochemical Methods for Redox Characterization

Electrochemical methods are pivotal for characterizing the redox properties of electroactive molecules such as this compound. The inherent electroactivity of the indole nucleus makes it a suitable candidate for investigation by techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.gov These methods provide insights into the oxidation and reduction potentials of the compound, offering a deeper understanding of its electronic characteristics and potential involvement in electron transfer processes.

The electrochemical oxidation of indole derivatives typically occurs at the indole moiety. nih.gov When subjected to voltammetric analysis, this compound is expected to undergo an irreversible oxidation process at a carbon-based electrode. The oxidation potential is influenced by the nature and position of substituents on the indole ring. The electron-donating or withdrawing properties of the methyl acrylate group at the C-5 position would modulate the ease of electron removal from the indole ring system.

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For an indole derivative, this would likely show an anodic (oxidation) peak in the forward scan without a corresponding cathodic (reduction) peak in the reverse scan, indicating an irreversible process. nih.gov The peak potential (Ep) provides information about the energy required for oxidation. A detailed study would involve varying the scan rate to investigate the kinetics of the electrode process and determine parameters such as the electron transfer coefficient (α) and the heterogeneous rate constant (k_s). The process is often pH-dependent, reflecting the involvement of protons in the oxidation mechanism. nih.gov

Table 1: Illustrative Electrochemical Parameters for an Indole Derivative

This table presents typical data that could be obtained from a cyclic voltammetry study. The exact values for this compound would need to be determined experimentally.

ParameterDescriptionIllustrative Value
Oxidation Peak Potential (Epa) The potential at which the maximum oxidation current is observed.+0.85 V (vs. Ag/AgCl)
Peak Current (Ipa) The maximum current achieved during the oxidation scan.15 µA
Scan Rate (ν) The rate at which the potential is swept.100 mV/s
Process Type Indicates the reversibility of the electron transfer.Irreversible

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the definitive identification and quantification of compounds in complex mixtures. ijnrd.orgspringernature.com For this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provide unparalleled sensitivity and selectivity. ajrconline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. asdlib.org This method is exceptionally well-suited for analyzing non-volatile or thermally fragile compounds like many indole derivatives.

In the analysis of this compound, a reversed-phase HPLC column would typically be used to separate the analyte from the sample matrix. The mobile phase would consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization. lcms.cz

Following chromatographic separation, the analyte enters the mass spectrometer. An ionization source, most commonly Electrospray Ionization (ESI), would generate protonated molecules [M+H]+ of the target compound. The molecular weight of C12H11NO2 is approximately 201.22 g/mol . nih.govnih.gov The first mass analyzer (Q1) selects this precursor ion, which is then fragmented in a collision cell (Q2) through collision-induced dissociation. The resulting product ions are analyzed by the third mass analyzer (Q3), providing a unique fragmentation pattern that serves as a structural fingerprint for unequivocal identification and quantification. researchgate.net

Table 2: Representative LC-MS/MS Parameters for Analysis

This table outlines a potential set of parameters for the detection and quantification of this compound.

ParameterDescriptionExample Value
LC Column Stationary phase used for separation.C18 (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase Solvents used to elute the compound.A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Ionization Mode Method for generating ions.Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) The m/z of the intact molecule selected for fragmentation.m/z 202.1 [M+H]+
Product Ions (Q3) Characteristic fragment ions used for confirmation.e.g., m/z 170.1, m/z 143.1
Collision Energy Energy used to fragment the precursor ion.15-30 eV

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers another robust platform for analysis, particularly for volatile and thermally stable compounds. asdlib.org The methyl ester form of the compound may possess sufficient volatility for GC analysis. If needed, derivatization could be employed to increase volatility and improve chromatographic performance.

In this technique, the sample is injected into a heated inlet, where it is vaporized and introduced onto a capillary column by a carrier gas like helium. thepharmajournal.com The column, typically coated with a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds. lcms.cz

As this compound elutes from the column, it enters the ion source of the mass spectrometer, which is typically operated in Electron Ionization (EI) mode. EI is a high-energy ionization technique that produces a characteristic and reproducible pattern of fragment ions. This fragmentation pattern is highly specific and can be compared against spectral libraries for identification. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific parent-to-daughter ion transitions, minimizing matrix interference and improving detection limits. lcms.cz

Table 3: Plausible GC-MS/MS Parameters for Analysis

This table shows a potential set of parameters for the GC-MS/MS analysis of this compound.

ParameterDescriptionExample Value
GC Column Stationary phase used for separation.DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Inert gas to move the sample through the column.Helium at 1 mL/min
Oven Program Temperature gradient for separation.100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min
Ionization Mode Method for generating ions.Electron Ionization (EI) at 70 eV
Molecular Ion The m/z of the intact molecule.m/z 201 [M]+
Quantifier/Qualifier Ions Characteristic fragment ions for detection and confirmation.e.g., m/z 170, m/z 142

Emerging Research Avenues and Future Directions for 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Applications in Materials Science and Polymer Chemistry

The indole (B1671886) moiety is a well-established component in functional materials, prized for its electron-rich nature and role in conducting polymers. rsc.org The presence of a polymerizable acrylate (B77674) group on "2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester" allows for its direct integration into polymer chains, opening up new avenues for materials with tailored properties.

The vinyl group in "this compound" makes it a prime candidate for polymerization, leading to the formation of polyacrylates with pendant indole groups. Research into related indole-based polymers suggests that such materials could exhibit enhanced thermal stability and tunable physical properties. acs.org For instance, polyesters synthesized from indole-based dicarboxylate monomers have demonstrated high glass transition temperatures (Tg) ranging from 65–113 °C and excellent thermal stability. acs.org Polymers derived from the title compound are expected to share these characteristics, with the potential for creating amorphous, optically transparent films. acs.org

The properties of these polymers can be systematically modified. For example, copolymerization of "this compound" with other acrylate or vinyl monomers, such as methyl methacrylate (B99206) or styrene, could yield materials with a wide range of mechanical, thermal, and optical properties. researchgate.netgoogle.com High-temperature polymerization techniques could be employed to produce polymers with superior heat resistance. google.com

Table 1: Comparison of Thermal Properties of Indole-Based Polymers

Polymer TypeMonomer StructureGlass Transition Temperature (Tg)Key FeaturesReference
Indole-Based Aromatic PolyestersIndole-dicarboxylates + Aliphatic Diols65–113 °CAmorphous, optically transparent, enhanced thermal stability. acs.org
Poly(isobornyl methacrylate-co-butyl acrylate)Isobornyl methacrylate + Butyl acrylateVaries with monomer ratioHigh UV stability and transparency, improved hardness. researchgate.net
Heat-Resistant Poly(methyl methacrylate) CopolymerMethyl methacrylate + N-alkyl maleimide>130 °CHigh heat resistance and transparency. google.com

Polymers containing conjugated heterocyclic systems, such as polyindole (PIn), are known for their valuable electronic and optical properties. researchgate.net These materials have applications in optoelectronic devices, light-emitting diodes, and photovoltaic cells. researchgate.netacs.org Polyindole and its composites exhibit significant optical conductivity and a tunable optical band gap, which are critical parameters for these applications. tandfonline.comacs.org

By polymerizing "this compound," a new class of functional polymer with pendant indole units can be created. These indole side-chains are expected to impart favorable optoelectronic properties to the bulk material. The incorporation of nanoparticles, such as silicon carbide (SiC), into a polyindole matrix has been shown to reduce the optical bandgap and improve the refractive index, making the resulting nanocomposites suitable for optoelectronic devices and antireflective coatings. acs.orgacs.org A similar strategy could be applied to polymers derived from the title compound to fine-tune their performance.

Furthermore, the indole scaffold is an effective fluorescent chemosensor for detecting metal ions. nih.govbohrium.com Polymers incorporating this moiety could be developed into solid-state sensors. For example, polyindole-based materials are valuable for detecting various biomolecules and other analytes. rsc.org An electrochemical sensor for indole-3-acetic acid has been successfully constructed using a molecularly imprinted polymer (MIP) with a pyrrole (B145914) functional monomer, demonstrating the potential of indole-containing polymers in selective sensing applications. globethesis.com This suggests that a polymer of "this compound" could be used to create sensitive and selective sensors for environmental or industrial monitoring.

Table 2: Optical Properties of Polyindole and its Nanocomposites

MaterialOptical Band Gap (eV)Optical Conductivity (S·cm-1)Refractive IndexPotential ApplicationReference
Polyindole (PIn)4.63~7.93 x 10-7-Optoelectronics tandfonline.com
PIn/SiC Nanocomposite (7 wt%)3.188-2.348Optoelectronic devices, gas sensors acs.orgacs.org
Polythiophene-co-polyindole3.32–3.68~8.23 x 10-7-Solar cells, optoelectronics researchgate.net

Role in Supramolecular Chemistry and Self-Assembly

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry and a powerful strategy for creating functional nanomaterials. The indole ring, with its N-H group, is capable of forming specific and directional hydrogen bonds. In the crystal structure of the related compound "(E)-Methyl 3-(1H-indol-3-yl)acrylate," molecules are linked into chains by N—H⋯π interactions, and these chains are further consolidated by weak intermolecular C—H⋯O hydrogen bonds. nih.govnih.gov

Catalyst or Ligand in Organic Transformations

The indole nucleus and associated functional groups in "this compound" offer potential for its use in catalysis. The nitrogen atom of the indole ring and the carbonyl oxygen of the ester group can act as coordination sites for metal ions. This suggests that the molecule could serve as a ligand in the synthesis of novel metal complexes. nih.gov Such complexes could themselves be investigated for catalytic activity in various organic transformations.

While the direct catalytic use of the molecule is a nascent concept, indole derivatives are frequently employed as directing groups in transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation and annulation processes. acs.org The N-H group of the indole in the title compound could be functionalized with a directing group to facilitate regioselective C-H functionalization at other positions on the indole ring, opening pathways to complex fused heterocyclic systems. For example, a recent study showed that a copper-based catalyst can be used to selectively functionalize the C5 position of indoles, highlighting the potential for catalytic modification of this specific carbon. sciencedaily.com

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Discovery

Modern materials discovery is increasingly driven by artificial intelligence (AI) and machine learning (ML). arxiv.org These computational tools can accelerate the design-make-test-analyze cycle by predicting material properties, proposing novel molecular structures, and optimizing synthetic routes. acs.org

For "this compound," AI can play a significant role in several areas:

Polymer Property Prediction: ML models can be trained on existing polymer data to predict the properties (e.g., Tg, conductivity, band gap) of homopolymers and copolymers derived from the title monomer. This would allow for the in silico screening of vast numbers of potential materials to identify candidates with desired characteristics for optoelectronics or sensors.

Inverse Design: Generative models, such as Generative Adversarial Networks (GANs), can be employed to design entirely new indole-based monomers or polymer structures with specific target properties. arxiv.org The model could learn the structure-property relationships from a database of known materials and then generate novel candidates that are optimized for a particular application.

Retrosynthesis and Reaction Optimization: Computer-aided synthesis planning (CASP) tools, powered by AI, can analyze the structure of a complex target molecule and propose the most efficient synthetic pathways. acs.org This could be used to design routes to novel chemical scaffolds derived from the title compound (as discussed in Section 8.5) and to recommend optimal reaction conditions, reducing the time and resources spent on experimental development. acs.org

Potential as a Synthetic Intermediate for Novel Chemical Scaffolds (non-biological target)

Beyond materials science, "this compound" is a versatile intermediate for the synthesis of complex, non-biological chemical scaffolds. The indole ring can undergo various cyclization and annulation reactions, while the acrylate moiety is a reactive component for cycloadditions.

A particularly promising avenue is the use of this molecule in Diels-Alder reactions. The electron-deficient double bond of the acrylate group acts as a dienophile, which can react with a wide range of dienes to construct six-membered rings. This strategy provides a powerful method for building polycyclic frameworks. For example, tandem Mannich/Diels-Alder reactions have been used to rapidly assemble complex indolyl-hexahydro-3a,6-epoxyisoindole structures. rsc.orgrsc.org

Furthermore, indole acrylates are valuable precursors for the synthesis of carbazoles, which are important scaffolds in functional materials for applications like light-emitting diodes and photovoltaics. researchgate.netrsc.org Recent research has demonstrated that indole-3-acrylates can undergo [4+2] cycloaddition reactions with vinyl ketones in a one-pot synthesis to produce carbazole (B46965) derivatives. rsc.org Applying this strategy to the 5-yl isomer would provide access to a new class of carbazole structures with different substitution patterns, potentially leading to materials with novel photophysical properties. The indole-to-carbazole strategy is a well-established field, with numerous methods involving metal-catalyzed C-H functionalization or metal-free cyclizations that could be adapted for this specific precursor. researchgate.netnih.govacs.org

Q & A

Basic Synthesis: What is a robust method for synthesizing 2-propenoic acid, 3-(1H-indol-5-yl)-, methyl ester?

Answer:
A common approach involves the esterification of 3-(1H-indol-5-yl)acrylic acid with methanol under acidic catalysis. For example, a mixture of the carboxylic acid derivative, methanol, and concentrated sulfuric acid (H₂SO₄) can be refluxed at 60–80°C for 6–12 hours . Post-reaction, the product is purified via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Yield optimization may require adjusting the molar ratio of reactants or catalyst concentration. For indole-substituted derivatives, protecting group strategies (e.g., Boc for the indole NH) might be necessary to prevent side reactions during esterification .

Advanced Characterization: How can NMR spectroscopy resolve structural ambiguities in this compound?

Answer:
1H NMR analysis in deuterated DMSO or CDCl₃ can distinguish the ester methyl group (δ ~3.6–3.8 ppm) and the indole NH proton (δ ~10–12 ppm, broad). The α,β-unsaturated acrylate system shows characteristic coupling constants: JHα-Hβ ≈ 15–16 Hz (trans-configuration), confirmed by COSY or NOESY experiments . Challenges arise if the indole ring’s substituents cause signal splitting; for example, 1H-indol-5-yl substituents may lead to aromatic proton multiplicity requiring 2D NMR (HSQC, HMBC) for unambiguous assignment .

Basic Analysis: Which analytical techniques are optimal for assessing purity and stability?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Monitor for degradation products under accelerated stability conditions (40°C/75% RH) .
  • GC-MS : Electron ionization (70 eV) can confirm molecular weight via the parent ion (e.g., m/z 229 for C₁₃H₁₁NO₂). Fragmentation patterns help identify structural motifs, such as the indole ring (e.g., m/z 117 for C₈H₇N⁺) .
  • TLC : Use silica plates with ethyl acetate/hexane (1:1) and visualize under UV or iodine vapor.

Advanced Mechanistic Studies: How can computational modeling predict reactivity in functionalization reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the indole substituent on acrylate reactivity. For example:

  • Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks.
  • Compare activation energies for ester hydrolysis under acidic vs. basic conditions, leveraging thermochemical data from analogous compounds (e.g., ΔrH° = -101.18 kJ/mol for hydrogenation of methyl cinnamate) .
  • MD simulations assess solvent effects on reaction kinetics in polar aprotic solvents (e.g., DMF).

Basic Physicochemical Properties: How can solubility and stability be experimentally determined?

Answer:

  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Centrifuge saturated solutions and quantify concentration via UV-Vis spectroscopy (calibration curve at λmax ~270 nm) .
  • Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis to acrylic acid) indicate susceptibility to moisture .

Advanced Data Contradictions: How do substituents on the indole ring affect reaction kinetics compared to phenyl analogs?

Answer:
The electron-donating indole NH and heteroaromatic system may alter reactivity:

  • Hydrogenation : Indole-substituted acrylates may show slower hydrogenation rates than phenyl analogs (e.g., methyl cinnamate) due to steric hindrance or electronic effects. Compare turnover frequencies (TOF) using Pd/C catalysts .
  • Photostability : UV-Vis spectroscopy (λ = 300–400 nm) can reveal faster degradation under UV light compared to methoxy-substituted analogs (e.g., methyl ferulate) due to extended π-conjugation .

Basic Polymerization Potential: Can this compound undergo radical polymerization?

Answer:
Yes, the α,β-unsaturated ester is amenable to free-radical polymerization. Initiate with AIBN (azobisisobutyronitrile) at 60–80°C in toluene. Monitor conversion via FTIR (disappearance of C=C stretch at ~1630 cm⁻¹). Challenges include potential side reactions with the indole NH; use protective groups (e.g., N-methylation) to mitigate this .

Advanced Synthetic Challenges: Why might coupling indole derivatives with acrylate esters fail?

Answer:

  • Steric Hindrance : Bulky substituents at the indole 5-position may impede Michael addition or esterification. Use milder conditions (e.g., DCC/DMAP instead of H₂SO₄) .
  • Electronic Effects : Electron-deficient indoles (e.g., nitro-substituted) may require Lewis acid catalysts (e.g., ZnCl₂) for efficient coupling .

Basic Safety Handling: What precautions are necessary during synthesis?

Answer:

  • Use fume hoods due to volatile methanol and acidic vapors.
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Neutralize waste with NaHCO₃ before disposal .

Advanced Applications: How does the indole moiety influence biological activity in related compounds?

Answer:
The indole group enhances interactions with biomolecular targets (e.g., kinases, GPCRs). For example:

  • Anticancer Activity : Methyl indole acrylates may intercalate DNA or inhibit tubulin polymerization. Test via MTT assays on cancer cell lines (e.g., HeLa) .
  • Antioxidant Properties : Evaluate radical scavenging capacity using DPPH assays; compare to phenyl analogs to isolate indole-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.